molecular formula C16H26BNO3 B1389378 N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine CAS No. 873078-93-4

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine

Cat. No.: B1389378
CAS No.: 873078-93-4
M. Wt: 291.2 g/mol
InChI Key: JUVPIBHZWGVRFL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine is a useful research compound. Its molecular formula is C16H26BNO3 and its molecular weight is 291.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that boronic acids and their derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids or esters, such as this compound, are coupled with organic halides in the presence of a palladium catalyst.

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it’s primarily used in chemical synthesis . .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond during the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.

Action Environment

The efficacy and stability of this compound in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the choice of solvent, temperature, presence of a base, and the type of palladium catalyst used . The compound is typically stored under inert gas and away from light and air to maintain its stability .

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic processes. These interactions are primarily mediated through the boron-containing dioxaborolane moiety, which can form reversible covalent bonds with nucleophilic sites on proteins and enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, forming reversible covalent bonds that alter the activity of enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on metabolic processes and oxidative stress responses. At higher doses, toxic or adverse effects may occur, including disruptions in cellular homeostasis and increased oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to alterations in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function .

Properties

IUPAC Name

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-9-14(10-8-13)19-12-11-18(5)6/h7-10H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVPIBHZWGVRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654847
Record name N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873078-93-4
Record name N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(Dimethylamino)ethoxy]benzeneboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (258 mg, 0.509 mmol) in DMF (10 mL) was added 60% NaH (204 mg, 5.09 mmol) and 2-chloro-N,N-dimethylethylamine (220 mg, 1.527 mmol). The resulting solution was stirred at 60° C. overnight, cooled to the ambient temperature, quenched with aqueous NH4Cl, and extracted with EtOAc. The combined extracts were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography to give the title compound (100 mg, 29% yield).
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
29%

Synthesis routes and methods II

Procedure details

Prepared from [2-(4-bromo-phenoxy)-ethyl]-dimethyl-amine according to general Method I for borylation described above for preparation of 4,4,5,5-tetramethyl-2-(2-methyl-4-phenoxy-phenyl)-[1,3,2]dioxaborolane.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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